molecular formula C15H14N2O4 B12938446 (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12938446
M. Wt: 286.28 g/mol
InChI Key: DFECLYKHLKIDAO-UHFFFAOYSA-N
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Description

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is a heterocyclic compound that combines the structural features of oxadiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the esterification of the resulting oxadiazole with a chromene carboxylic acid derivative. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid and may require heating to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical properties.

    Chromene derivatives: Compounds with the chromene structure may exhibit similar biological activities.

Uniqueness

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the combination of the oxadiazole and chromene moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-2-13-16-17-14(21-13)9-20-15(18)11-7-10-5-3-4-6-12(10)19-8-11/h3-7H,2,8-9H2,1H3

InChI Key

DFECLYKHLKIDAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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